N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide typically involves the condensation of 2-aminobenzenethiol with benzaldehydes under specific conditions. One common method includes:
Microwave Irradiation: This method involves the condensation of 2-aminobenzenethiol and benzaldehydes under microwave irradiation, which enhances the reaction rate and yield.
Conventional Heating: Another approach involves the coupling between aromatic aldehydes and o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs scalable methods such as:
One-Pot Multicomponent Reactions: These reactions are efficient and can be scaled up for industrial production.
Microwave-Assisted Synthesis: This method is favored for its efficiency and higher yields.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide.
Major Products:
Oxidation Products: Benzothiazole derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antidiabetic agent through molecular docking studies on 3-TOP protein.
Biological Research: The compound exhibits antibacterial properties and has been evaluated against various bacterial strains.
Material Science: Benzothiazole derivatives are known for their luminescent properties and are used in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets:
Antidiabetic Activity: The compound inhibits the alpha-glucosidase enzyme, which is involved in carbohydrate metabolism.
Antibacterial Activity: It disrupts bacterial cell wall synthesis, leading to bactericidal effects.
Comparison with Similar Compounds
- **N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide .
- **N’-(1,3-benzothiazol-2-yl)-arylamides .
Uniqueness: N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide stands out due to its specific structural features that confer unique biological activities, such as its potential antidiabetic and antibacterial properties .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-7-16(20)18-13-9-4-3-8-12(13)17-19-14-10-5-6-11-15(14)21-17/h3-6,8-11H,2,7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNUGQLXKTQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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